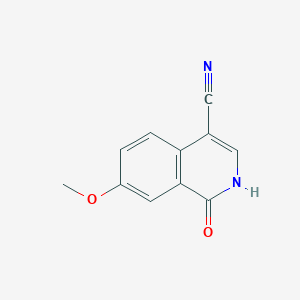
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is used in the synthesis of pharmaceuticals and coordination chemistry studies. It is also known for its applications in organic light-emitting diodes and as an organic intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves the reaction of ethyl oxazole-4-carboxylate with lithium salts under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method is preferred in polar solvents for C-5 arylation and in nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The use of task-specific phosphine ligands and quaternary ammonium hydroxide ion exchange resins can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine and copper nitrate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and various halides . Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various substituted oxazoles and other heterocyclic compounds .
Scientific Research Applications
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and coordination chemistry studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of organic light-emitting diodes and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Used in similar applications but lacks the lithium ion component.
2,5-disubstituted oxazoles: Synthesized from arylacetylenes and α-amino acids, these compounds have different substitution patterns and properties.
Uniqueness
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct properties and reactivity compared to other oxazole derivatives. This uniqueness makes it valuable in specific applications, particularly in coordination chemistry and materials science.
Properties
Molecular Formula |
C6H6LiNO3 |
|---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;5-ethyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO3.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QLHHETLFDQVRSV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC1=CN=C(O1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
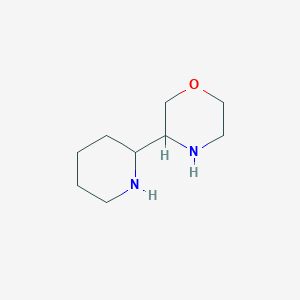

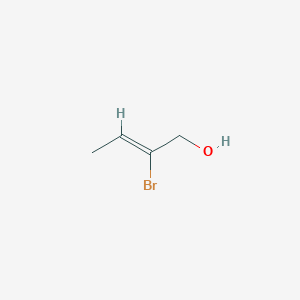

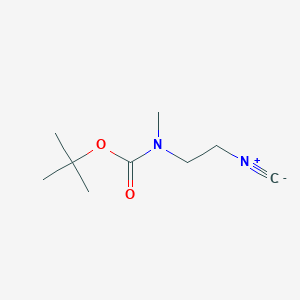
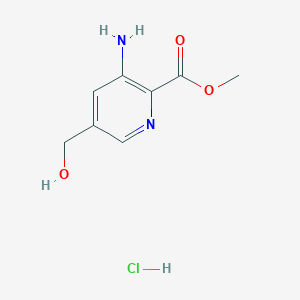
![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
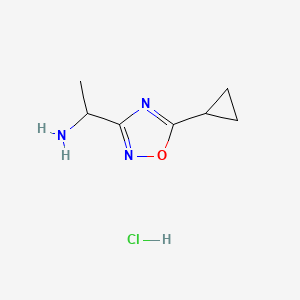
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)

